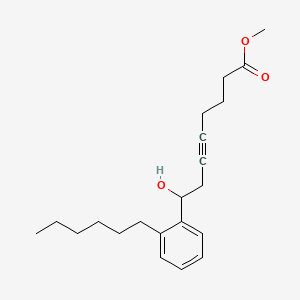

Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CAY10514 is an aromatic analog of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. It acts as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma with effective concentration values of 0.173 and 0.642 micromolar, respectively . This compound is primarily used in scientific research for its biological activity and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

CAY10514 has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of dual agonists of peroxisome proliferator-activated receptors.

Biology: Investigated for its effects on cellular processes and gene expression related to peroxisome proliferator-activated receptors.

Medicine: Explored for potential therapeutic applications in metabolic disorders, inflammation, and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CAY10514 involves the aromatic substitution of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. The reaction conditions typically include the use of organic solvents such as ethanol, dimethyl sulfoxide, or dimethylformamide . The compound is synthesized through a series of steps involving the protection and deprotection of functional groups, followed by the coupling of the aromatic ring with the alkyne moiety.

Industrial Production Methods

Industrial production of CAY10514 is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through recrystallization and chromatographic methods .

Analyse Chemischer Reaktionen

Types of Reactions

CAY10514 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Wirkmechanismus

CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear hormone receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, CAY10514 modulates the expression of target genes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rosiglitazone: A selective agonist of peroxisome proliferator-activated receptor gamma.

Fenofibrate: A selective agonist of peroxisome proliferator-activated receptor alpha.

Pioglitazone: Another selective agonist of peroxisome proliferator-activated receptor gamma.

Uniqueness

CAY10514 is unique in its ability to act as a dual agonist of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, whereas the similar compounds mentioned above are selective agonists for only one of these receptors. This dual activity makes CAY10514 a valuable compound for studying the combined effects on lipid metabolism and glucose homeostasis .

Biologische Aktivität

CAY10514, chemically known as 8-hydroxy-8-[2-(pentyloxy)phenyl]-5-octynoic acid methyl ester, is a compound that has garnered attention for its selective inhibition of monoacylglycerol lipase (MGL) and its potential therapeutic applications. This article provides a detailed overview of the biological activity of CAY10514, including its mechanisms of action, efficacy in various studies, and implications for research and therapy.

- Molecular Formula : C23H34O3

- Molecular Weight : 366.51 g/mol

- Purity : ≥98%

- Solubility : Sparingly soluble in aqueous buffers; recommended to be prepared in methyl acetate for maximum solubility .

CAY10514 functions primarily as a selective inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MGL, CAY10514 increases levels of 2-AG, which can modulate cannabinoid receptor activity and influence various physiological processes:

- Inhibition of MGL : CAY10514 exhibits an IC50 value of approximately 10 µM against human MGL, indicating moderate potency compared to other compounds like rosiglitazone (IC50 = 0.004 µM) .

- Endocannabinoid System Modulation : The elevation of endocannabinoid levels can lead to enhanced signaling through cannabinoid receptors, potentially impacting pain perception, inflammation, and neuroprotection.

Efficacy in In Vitro Studies

In vitro studies have demonstrated the biological activity of CAY10514 across various cell lines:

- Neuroprotection : CAY10514 has shown promise in protecting dopamine neurons from α-synuclein toxicity in models relevant to Parkinson's disease. This effect is attributed to its ability to modulate endocannabinoid signaling pathways .

- Inflammation : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokine production in human aortic endothelial cells .

Case Studies and Clinical Relevance

Several case studies have explored the implications of CAY10514 in clinical settings:

- Parkinson's Disease Models :

- Pain Management :

Comparative Efficacy Table

The following table summarizes the comparative efficacy of CAY10514 against other known MGL inhibitors:

Eigenschaften

IUPAC Name |

methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBRCMZPPJUPTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849530 |

Source

|

| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868526-38-9 |

Source

|

| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.